2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one
Description
The compound 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one is a structurally complex molecule featuring a dihydropyridazinone core fused with a dioxepino-isoquinoline moiety and substituted with a 2,5-dimethylphenyl group.
Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-6-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C26H27N3O4/c1-16-4-5-17(2)22(12-16)29-26(31)7-6-20(28-29)23(30)15-21-19-14-25-24(32-10-3-11-33-25)13-18(19)8-9-27-21/h4-5,12-15,27H,3,6-11H2,1-2H3/b21-15- |
InChI Key |
MYDDYGAKGGGOMO-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)/C=C\3/C4=CC5=C(C=C4CCN3)OCCCO5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)C=C3C4=CC5=C(C=C4CCN3)OCCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the dioxepinoisoquinoline moiety and the dimethylphenyl group. Common reagents and conditions used in these reactions include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pressure, and pH levels to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydropyridazinone core distinguishes it from pyrazolo-pyrimidines () and tetrahydroimidazo-pyridines (–4), which feature nitrogen-rich fused bicyclic systems.
- Its dioxepino-isoquinoline substituent introduces a unique fused oxygen-nitrogen heterocycle, contrasting with the nitrophenyl and ester groups in –4.
Key Observations :
- The target compound’s synthesis likely involves multi-step strategies due to its intricate substituents, whereas pyrazolo-pyrimidines () and tetrahydroimidazo-pyridines (–4) employ simpler condensation or one-pot reactions.
- Yields for similar compounds (51–55%) suggest challenges in isolating complex heterocycles, which may apply to the target molecule .
Analytical and Spectroscopic Characterization
Key Observations :
- Tetrahydroimidazo-pyridines (–4) are rigorously characterized via NMR, IR, and HRMS, which would be essential for confirming the target compound’s stereochemistry and functional groups.
- The absence of melting point data for pyrazolo-pyrimidines () highlights variability in reporting standards across studies .
Biological Activity
The compound 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure
The structural complexity of the compound is notable. It consists of multiple functional groups that contribute to its pharmacological properties. The core structure includes a pyridazinone ring and a dioxepinoisoquinoline moiety, which are significant in modulating biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinones can exhibit anticancer properties. For instance, compounds similar in structure to the target molecule have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related pyridazinone derivatives inhibited the proliferation of breast cancer cells by triggering apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds with similar frameworks. In vitro tests revealed that certain pyridazinone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to compounds with isoquinoline structures. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms involved .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects on MCF-7 cells | Induced apoptosis via caspase activation |
| Study 2 | Assessed antimicrobial activity against E. coli | Significant inhibition observed at low concentrations |
| Study 3 | Investigated neuroprotective effects in SH-SY5Y cells | Reduced oxidative stress markers and improved cell viability |
The biological activities of the compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antibacterial Mechanisms : Inhibition of bacterial growth by targeting cell wall synthesis.
- Neuroprotection : Reduction of oxidative stress and modulation of inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
